molecular formula C19H23N3O3S B346313 N-(4-{[4-(2-methylphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide CAS No. 886147-62-2

N-(4-{[4-(2-methylphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide

Cat. No. B346313
CAS RN: 886147-62-2
M. Wt: 373.5g/mol
InChI Key: VBESDSALHHLUTR-UHFFFAOYSA-N
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Description

“N-(4-{[4-(2-methylphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide” is a chemical compound . The molecular formula is C14H19N3O3S .


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 297.373 Da .

Biochemical Analysis

Biochemical Properties

N-(4-{[4-(2-methylphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide has been found to interact with various enzymes and proteins. For instance, it has been identified as a potential acetylcholinesterase inhibitor, which could have implications in the treatment of neurodegenerative disorders like Alzheimer’s disease .

Cellular Effects

In cellular processes, this compound has been observed to influence cell function. It has been shown to improve short-term memory and anxiety levels in rats treated with aluminium chloride, suggesting a potential role in modulating neuronal function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and potential enzyme inhibition or activation. For example, it has been found to lower acetylcholinesterase activity, which could explain its potential neuroprotective effects .

Temporal Effects in Laboratory Settings

It has been observed to have long-standing antifungal action, superior to plain chitosan and IS at certain concentrations .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, in a study involving rats, it was administered at doses of 3 and 5 mg/kg for 6 weeks to examine its protective effect against aluminium-induced neurotoxicity .

properties

IUPAC Name

N-[4-[4-(2-methylphenyl)piperazin-1-yl]sulfonylphenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3S/c1-15-5-3-4-6-19(15)21-11-13-22(14-12-21)26(24,25)18-9-7-17(8-10-18)20-16(2)23/h3-10H,11-14H2,1-2H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBESDSALHHLUTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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